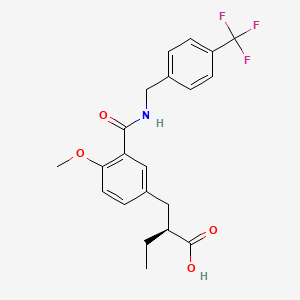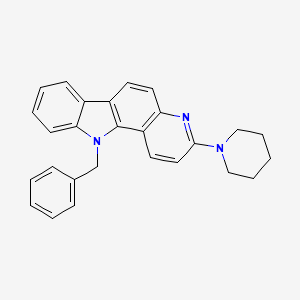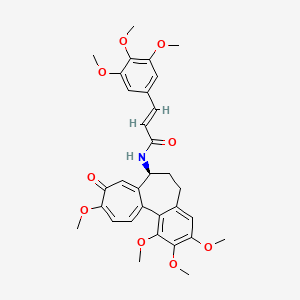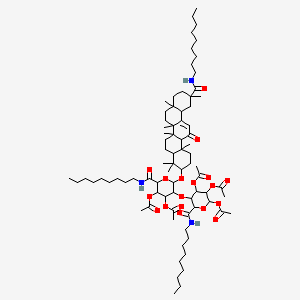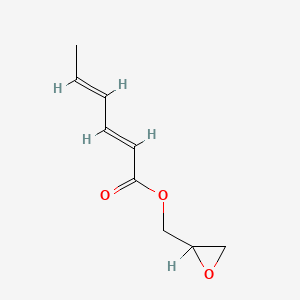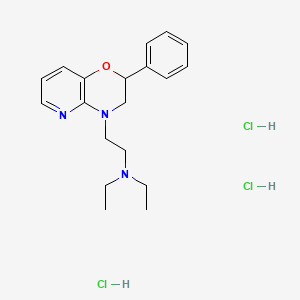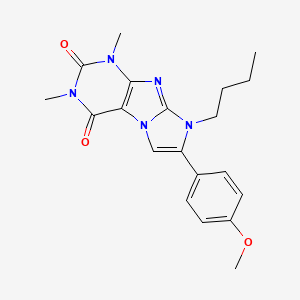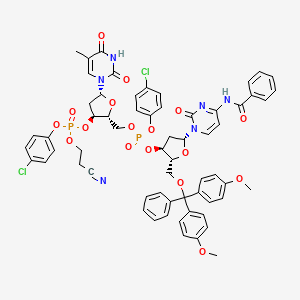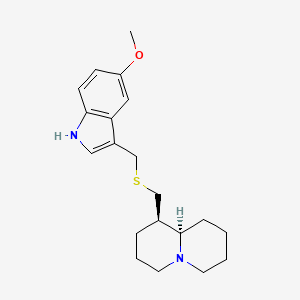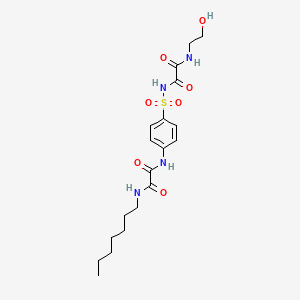
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes both amide and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of heptylamine with oxalic acid to form heptylamino oxoacetyl. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonyl derivative. Finally, the compound is reacted with 2-hydroxyethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
Oxamide: A simpler amide compound with similar functional groups.
Sulfonamides: Compounds containing the sulfonyl functional group, used in various applications including antibiotics.
Hydroxyethylamines: Compounds with hydroxyethyl groups, used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is unique due to its combination of amide, sulfonyl, and hydroxyethyl functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
81717-35-3 |
|---|---|
Molecular Formula |
C19H28N4O7S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-heptyl-N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C19H28N4O7S/c1-2-3-4-5-6-11-20-16(25)18(27)22-14-7-9-15(10-8-14)31(29,30)23-19(28)17(26)21-12-13-24/h7-10,24H,2-6,11-13H2,1H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28) |
InChI Key |
JEUJEZFVDCUUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
